BenchChemオンラインストアへようこそ!

2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole

STAT3 inhibition cancer probe development

2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole (CAS 1019575-58-6) is a heterocyclic building block belonging to the 2-amino-1,3,4-thiadiazole class, distinguished by a 4-methyl-1,3-thiazol-5-yl substituent at the 5-position. This bifunctional scaffold, with molecular formula C₆H₆N₄S₂ and molecular weight 198.3 g/mol, integrates a nucleophilic 2-amino group and a π-excessive thiazole ring.

Molecular Formula C6H6N4S2
Molecular Weight 198.3 g/mol
Cat. No. B13700407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole
Molecular FormulaC6H6N4S2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=NN=C(S2)N
InChIInChI=1S/C6H6N4S2/c1-3-4(11-2-8-3)5-9-10-6(7)12-5/h2H,1H3,(H2,7,10)
InChIKeyRNCZRNXKKYMNKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole (CAS 1019575-58-6): Core Identity & Procurement Baseline


2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole (CAS 1019575-58-6) is a heterocyclic building block belonging to the 2-amino-1,3,4-thiadiazole class, distinguished by a 4-methyl-1,3-thiazol-5-yl substituent at the 5-position . This bifunctional scaffold, with molecular formula C₆H₆N₄S₂ and molecular weight 198.3 g/mol, integrates a nucleophilic 2-amino group and a π-excessive thiazole ring . It serves as a versatile intermediate in medicinal chemistry for constructing thiazole–thiadiazole hybrid libraries targeting kinase inhibition, antimicrobial, and anticancer applications [1].

Why Generic 2-Amino-1,3,4-thiadiazoles Cannot Replace the 5-(4-Methylthiazolyl) Analog in MedChem Campaigns


The 2-amino-1,3,4-thiadiazole core is a privileged scaffold, but biological activity is exquisitely sensitive to the nature of the 5-position substituent [1]. Generic analogs such as 2-amino-5-methyl-1,3,4-thiadiazole (CAS 26907-54-0) or 2-amino-5-phenyl-1,3,4-thiadiazole lack the thiazole ring, which contributes additional hydrogen-bond acceptor sites and π-stacking capacity critical for target engagement [2]. In STAT3 inhibitor screening, closely related 5-substituted analogs showed divergent activity (e.g., Analog 7, UkrOrgSyn PB221597938, exhibited 5.21% inhibition at primary screen vs. inactive analogs), demonstrating that subtle substituent changes govern target recognition [3]. Substituting the 4-methylthiazol-5-yl group with a simple aryl or alkyl group risks loss of potency in kinase inhibition and antimicrobial applications, making direct replacement without experimental validation unreliable [4].

Quantitative Differentiation Evidence: 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole vs. Closest Analogs


STAT3 Inhibitory Activity: Differential Primary Screening Hit Rate vs. 5-Aryl Analogs

In a STAT3 primary screen (AID-862), a closely related 5-thiazolyl-2-amino-1,3,4-thiadiazole analog (Analog 7, UkrOrgSyn PB221597938) showed 5.21% inhibition, contrasting with inactive 5-aryl and 5-alkyl analogs (>56% cut-off), indicating that thiazole at the 5-position confers target engagement potential [1]. While direct IC₅₀ data for 2-amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole are not publicly available, the 4-methylthiazol-5-yl substituent is predicted to further enhance binding via hydrophobic packing relative to unsubstituted thiazole, based on molecular docking of analogous thiazolyl-thiadiazolyl ketones (PDB: 5YJB) [2].

STAT3 inhibition cancer probe development

Anticancer Potency Potential: Thiazolyl-Thiadiazole Hybrid IC₅₀ Benchmarking Against Doxorubicin

Thiazolyl-thiadiazolyl ketones bearing a 2-amino-4-methylthiazol-5-yl subunit exhibited IC₅₀ values ranging from 11.29 to 22.13 µM against MCF-7, HepG2, and VoLo cancer cell lines, with selectivity over WI38 normal fibroblasts [1]. By contrast, simpler 1,3,4-thiadiazole derivatives lacking the thiazole moiety showed significantly weaker activity (e.g., 5-substituted-1,3,4-thiadiazol-2-amine Schiff bases: IC₅₀ > 50 µM against MCF-7) [2]. The 4-methylthiazol-5-yl group is integral to the pharmacophore, contributing to a 2–5× potency enhancement relative to non-thiazole analogs.

anticancer cytotoxicity MCF-7 HepG2

Antimicrobial Activity: MIC Data for Thiazolyl-Thiadiazole Class vs. Standard Drugs

Substituted-thiazolo-1,3,4-thiadiazoles, synthesized from 2-substituted-4-methylthiazole-5-carboxylic acid hydrazide, demonstrated significant activity against E. coli and Bacillus subtilis in disc diffusion assays [1]. Although specific MIC values for 2-amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole are not reported, the 2-amino-1,3,4-thiadiazole class has produced derivatives with MIC values of 0.03–156.25 µg/mL against S. aureus, with the thiazolyl-hydrazothiazole hybrid (37b) surpassing ampicillin (MIC 0.03 µg/mL) [2]. The 4-methylthiazol-5-yl group is hypothesized to enhance membrane permeability due to its lipophilic character (clogP ~1.5) compared to polar 5-amino or 5-hydroxy analogs (clogP < 0.5) [3].

antimicrobial antibacterial antifungal MIC

Anticonvulsant Activity: In Vivo ED₅₀ and Protective Index of Thiazolyl-Thiadiazole Derivatives

Thiazolyl–thiadiazole derivatives (7a–t) were evaluated in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Three compounds (7i, 7l, 7n) showed ED₅₀ values comparable to phenytoin and carbamazepine, with superior TD₅₀ (neurotoxicity) values, yielding higher protective indices [1]. The 4-methylthiazole-containing intermediates are critical precursors for these active derivatives; replacing the thiazole with phenyl or furan abolishes anticonvulsant activity in the MES model [2]. This supports procurement of the 4-methylthiazol-5-yl building block for anticonvulsant drug discovery.

anticonvulsant MES scPTZ neurotoxicity ED50

Synthetic Tractability: Amine-Derivatization Efficiency vs. 5-Bromo or 5-Chloro Analogs

The 2-amino group of 2-amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole can be directly condensed with aldehydes to form Schiff bases in >70% yield under microwave irradiation, a reactivity advantage over 5-bromo-1,3,4-thiadiazole which requires Pd-catalyzed cross-coupling for further functionalization [1]. The compound is supplied at ≥95% purity (HPLC) by multiple vendors, with clear CAS registry and spectral data (IR, ¹H/¹³C NMR, MS) available, facilitating rapid QC verification in procurement workflows .

synthetic chemistry building block derivatization amine

Selectivity Profile: LSD1 Inhibition IC₅₀ vs. MAO-A Counter-Screen for Brain-Penetrant Analog Design

A closely related 1,3,4-thiadiazole analog (CHEMBL3402053) demonstrated LSD1 inhibition with IC₅₀ = 356 nM and >280-fold selectivity over MAO-A (IC₅₀ > 100,000 nM), highlighting the scaffold's potential for epigenetic target selectivity when appropriately substituted [1]. The target compound's 4-methylthiazol-5-yl group is expected to modulate the selectivity window further by altering the binding pose within the FAD-binding pocket, as predicted by docking studies on homologous thiadiazole derivatives [2].

LSD1 MAO-A epigenetics selectivity

Best Research & Industrial Application Scenarios for 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole Procurement


STAT3 Inhibitor Hit-Finding Library Design

Based on primary screening data indicating that 5-thiazolyl-substituted 2-amino-1,3,4-thiadiazoles show differential STAT3 inhibitory activity relative to 5-aryl or 5-alkyl analogs [Section 3, Evidence 1], this compound serves as a strategic core for generating focused libraries. Derivatization of the 2-amino group via acylation or Schiff base formation can rapidly yield 50–100 analogs for STAT3 luciferase reporter screening in HEK293T cells.

Anticancer Lead Optimization with MCF-7 and HepG2 Selectivity

Thiazolyl-thiadiazole hybrids demonstrate 2–5× enhanced cytotoxicity against MCF-7 and HepG2 cells compared to non-thiazole 1,3,4-thiadiazole-2-amines [Section 3, Evidence 2]. Procurement of 2-amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole enables synthesis of ketone-linked or Schiff base derivatives for MTT assay screening, with built-in selectivity potential over WI38 fibroblasts.

Antimicrobial Resistance-Breaking Scaffold Development

The thiazolo-thiadiazole class exhibits antibacterial activity against E. coli and B. subtilis, with certain hybrids achieving MIC values comparable to ampicillin [Section 3, Evidence 3]. Using this compound as a building block, medicinal chemists can access novel chemotypes that may overcome existing resistance mechanisms, particularly in methicillin-resistant S. aureus (MRSA) programs.

Anticonvulsant Drug Discovery with Improved Safety Margins

Thiazolyl-thiadiazole derivatives have demonstrated in vivo anticonvulsant efficacy in MES and scPTZ models with superior protective indices relative to phenytoin and carbamazepine [Section 3, Evidence 4]. Purchasing the 4-methylthiazol-5-yl intermediate supports the synthesis of advanced leads with reduced neurotoxicity for epilepsy therapeutic programs.

Quote Request

Request a Quote for 2-Amino-5-(4-methyl-5-thiazolyl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.